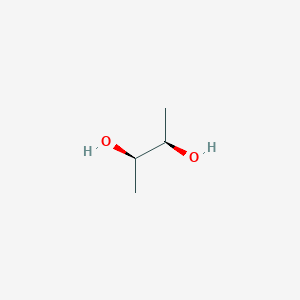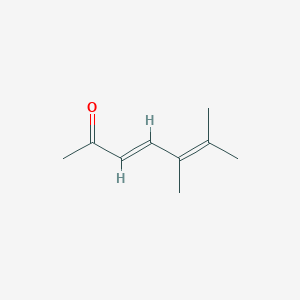
(3E)-5,6-Dimethylhepta-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that belongs to the family of enones. It is also known as DMHDA and has a molecular formula of C9H14O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
科学的研究の応用
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anticancer and anti-inflammatory properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, (3E)-5,6-Dimethylhepta-3,5-dien-2-one has been studied for its potential use as a natural insecticide. It has been found to have insecticidal activity against various pests such as aphids, spider mites, and whiteflies. In industry, this compound has been studied for its potential use as a flavor and fragrance ingredient.
作用機序
The mechanism of action of (3E)-5,6-Dimethylhepta-3,5-dien-2-one is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, (3E)-5,6-Dimethylhepta-3,5-dien-2-one reduces inflammation and the growth of cancer cells.
生化学的および生理学的効果
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and have insecticidal activity. However, more research is needed to understand the full range of its effects and potential applications.
実験室実験の利点と制限
One of the advantages of using (3E)-5,6-Dimethylhepta-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. This makes it easier to obtain and study compared to other compounds. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and results in lab experiments.
将来の方向性
There are many potential future directions for research on (3E)-5,6-Dimethylhepta-3,5-dien-2-one. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects and potential applications.
2. Development of more stable derivatives of (3E)-5,6-Dimethylhepta-3,5-dien-2-one for use in lab experiments and potential applications.
3. Studies on the potential use of this compound as a natural insecticide in agriculture.
4. Clinical trials to investigate the potential use of this compound as an anticancer and anti-inflammatory agent in humans.
5. Studies on the potential use of this compound as a flavor and fragrance ingredient in the food and cosmetic industries.
Conclusion:
In conclusion, (3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its derivatives.
合成法
The synthesis of (3E)-5,6-Dimethylhepta-3,5-dien-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2,4-pentanedione and isopropenyl acetate. This reaction produces (3E)-5,6-Dimethylhepta-3,5-dien-2-one as the major product. Other methods such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction have also been used for the synthesis of this compound.
特性
CAS番号 |
138836-32-5 |
|---|---|
製品名 |
(3E)-5,6-Dimethylhepta-3,5-dien-2-one |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
(3E)-5,6-dimethylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8(3)5-6-9(4)10/h5-6H,1-4H3/b6-5+ |
InChIキー |
HMQCXPCJOASTMK-AATRIKPKSA-N |
異性体SMILES |
CC(=C(C)/C=C/C(=O)C)C |
SMILES |
CC(=C(C)C=CC(=O)C)C |
正規SMILES |
CC(=C(C)C=CC(=O)C)C |
同義語 |
3,5-Heptadien-2-one, 5,6-dimethyl-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



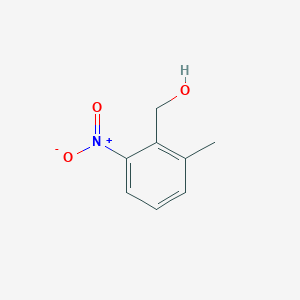
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
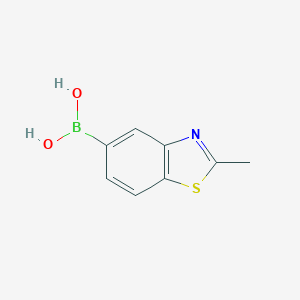
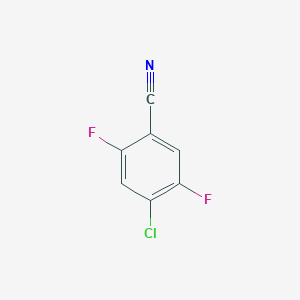
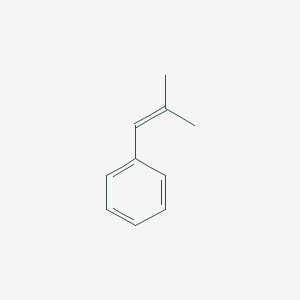
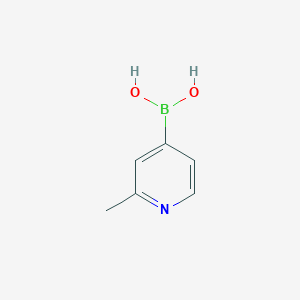
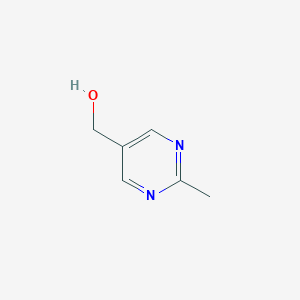
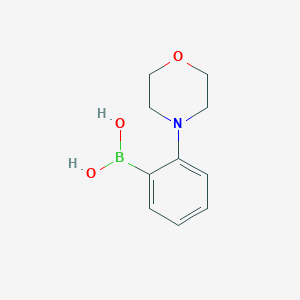
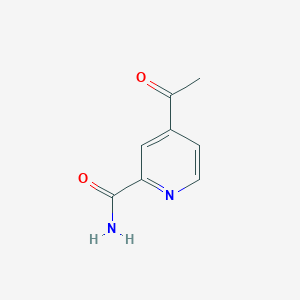
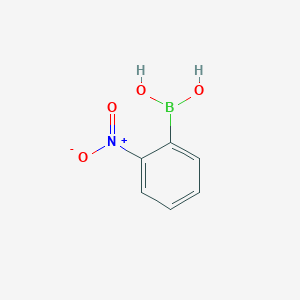
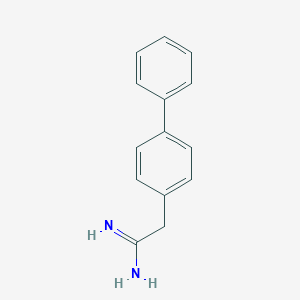
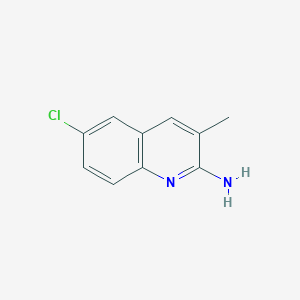
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
